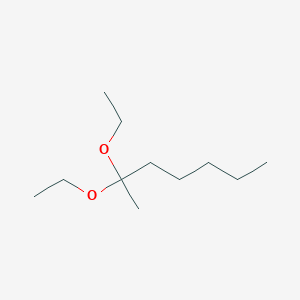
2,2-Diethoxyheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The general reaction scheme is as follows:
Heptanal+2EthanolAcid Catalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified by distillation to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,2-Diethoxyheptane can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanal and ethanol.
Oxidation: The compound can be oxidized to form heptanoic acid and other oxidation products.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Heptanal and ethanol.
Oxidation: Heptanoic acid.
Substitution: Various substituted heptane derivatives.
科学的研究の応用
2,2-Diethoxyheptane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is used as a solvent and as an intermediate in the production of other chemicals.
Biological Studies: It can be used in studies involving the metabolism and degradation of acetals.
Medicinal Chemistry:
作用機序
The mechanism of action of 2,2-Diethoxyheptane in chemical reactions typically involves the cleavage of the acetal bond under acidic or basic conditions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis reactions, the acetal bond is cleaved to form the corresponding aldehyde and alcohol.
類似化合物との比較
Similar Compounds
2,2-Dimethoxyheptane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxypropane: Similar acetal structure but with a shorter carbon chain.
Uniqueness
2,2-Diethoxyheptane is unique due to its specific combination of ethoxy groups and a heptane backbone, which imparts distinct physical and chemical properties compared to other acetals. Its longer carbon chain makes it more hydrophobic and affects its reactivity and solubility in different solvents.
特性
CAS番号 |
52162-27-3 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
2,2-diethoxyheptane |
InChI |
InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |
InChIキー |
OYHKISZVAWQZOC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



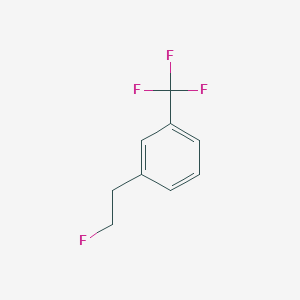
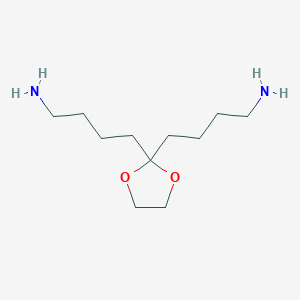
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
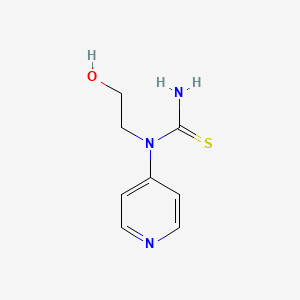

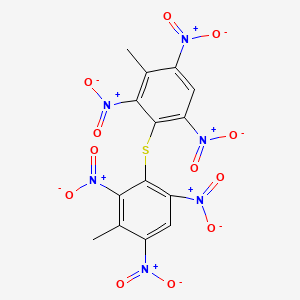
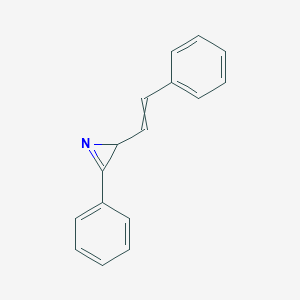

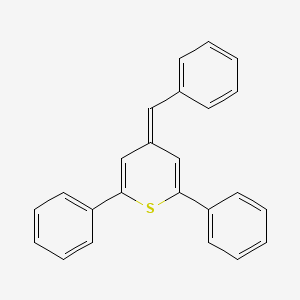
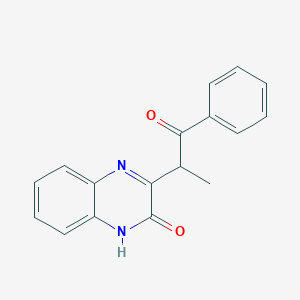
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
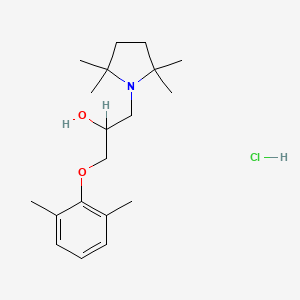
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
